Dibromomanganese;oxolane
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Overview
Description
Dibromomanganese;oxolane is a compound that combines the elements of manganese and bromine with oxolane, a cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibromomanganese;oxolane typically involves the reaction of manganese compounds with bromine in the presence of oxolane. One common method is the dibromination of manganese using oxalyl bromide, which acts as a brominating agent . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dibromomanganese;oxolane undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form lower oxidation state manganese species.
Substitution: Bromine atoms in the compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, tert-butylhydroperoxide, and m-chloroperbenzoic acid for oxidation reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce manganese oxides, while substitution reactions can yield various halogenated manganese compounds.
Scientific Research Applications
Dibromomanganese;oxolane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biological redox reactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which dibromomanganese;oxolane exerts its effects involves the formation of high-valent manganese-oxo intermediates. These intermediates are highly reactive and can participate in various oxidation and reduction reactions. The molecular targets and pathways involved include enzymes and other biological molecules that interact with manganese in different oxidation states .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran (Oxolane): A cyclic ether similar to oxolane but without the manganese and bromine components.
2-Methyloxolane: A bio-based solvent used as an alternative to petroleum-based solvents.
Uniqueness
Dibromomanganese;oxolane is unique due to the presence of both manganese and bromine, which impart distinct chemical properties and reactivity compared to other oxolane derivatives. Its ability to form high-valent manganese-oxo intermediates sets it apart from similar compounds and makes it valuable in various chemical and industrial applications .
Properties
IUPAC Name |
dibromomanganese;oxolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.2BrH.Mn/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFLXXISYMYNGB-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.[Mn](Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2MnO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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